molecular formula C20H11ClF2N2O3 B2468761 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-difluorobenzamide CAS No. 921918-48-1

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-difluorobenzamide

Cat. No. B2468761
CAS RN: 921918-48-1
M. Wt: 400.77
InChI Key: YZHQZQSJRHWSJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-difluorobenzamide” is a chemical compound. It is a derivative of dibenzo[b,f][1,4]oxazepin . The compound has been mentioned in the context of being an optimized lead compound with robust nanomolar activity against recombinant Pf GluPho, Pv G6PD, and P. falciparum blood-stage parasites .

Scientific Research Applications

Pharmacological Actions of Clozapine

Clozapine, a compound with a similar dibenzodiazepine structure, is distinguished from typical antipsychotic drugs through its unique pharmacological profile. It has shown effectiveness in treating schizophrenia's core and negative symptoms without inducing neurological side effects common with typical neuroleptics. This makes clozapine an atypical antipsychotic drug, highlighting the unique therapeutic potential of compounds within this chemical class (Ashby & Wang, 1996).

Benzazoles in Medicinal Chemistry

Benzazoles and derivatives, including structures similar to the queried compound, exhibit a broad spectrum of biological activities. The review on 2-guanidinobenzazoles emphasizes the synthetic chemists' interest in developing compounds with the guanidine moiety for potential therapeutic applications, highlighting the significance of this chemical structure in pharmacological research (Rosales-Hernández et al., 2022).

Antioxidant Capacity Assays

The exploration of antioxidant capacities in various compounds, including potential related structures, is critical in understanding their therapeutic potentials. The review on ABTS/PP decolorization assays provides insights into the reaction pathways of antioxidants, offering a foundation for investigating the antioxidant capacities of new chemical entities (Ilyasov et al., 2020).

Therapeutic Potential of Benzothiazoles

Benzothiazoles, a core structure related to the queried compound, have been identified for their extensive antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. The review on the therapeutic potential of benzothiazoles underscores the importance of this chemical class in drug discovery, indicating the wide-ranging pharmacological applications of such compounds (Kamal et al., 2015).

Synthesis and Impurities in Drug Development

The novel synthesis processes and identification of pharmaceutical impurities are crucial in the development of new drugs. A review focusing on omeprazole and its impurities illustrates the importance of understanding synthesis pathways and impurity profiles, which is relevant for compounds with complex structures such as "N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-difluorobenzamide" (Saini et al., 2019).

Mechanism of Action

Target of Action

The primary target of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-difluorobenzamide is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system and is associated with several disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, and schizophrenia .

Mode of Action

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-difluorobenzamide acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, the compound prevents the normal signaling of dopamine, a neurotransmitter that plays a significant role in reward, motivation, memory, and other important functions .

Biochemical Pathways

The action of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-difluorobenzamide on the Dopamine D2 receptor affects the dopaminergic pathways in the brain . These pathways are involved in motor control, reward, reinforcement, and the release of various hormones . The inhibition of the Dopamine D2 receptor can therefore have significant downstream effects on these processes.

Result of Action

The molecular and cellular effects of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-difluorobenzamide’s action include the inhibition of dopamine signaling via the Dopamine D2 receptor . This can result in changes in motor control, reward, reinforcement, and hormone release, potentially alleviating symptoms of disorders associated with this receptor .

properties

IUPAC Name

N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClF2N2O3/c21-11-2-5-18-16(8-11)25-20(27)13-9-12(3-6-17(13)28-18)24-19(26)10-1-4-14(22)15(23)7-10/h1-9H,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHQZQSJRHWSJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-difluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.